molecular formula C8H8N2O3S B023527 2-Oxoindoline-5-sulfonamide CAS No. 175075-24-8

2-Oxoindoline-5-sulfonamide

Cat. No. B023527
M. Wt: 212.23 g/mol
InChI Key: PJRWVQFEVVSTKZ-UHFFFAOYSA-N
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Description

2-Oxoindoline-5-sulfonamide is a derivative of indole, a class of heterocyclic compounds that exhibit a variety of pharmacological actions . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .


Synthesis Analysis

The synthesis of 3-(dihydro-2H-pyran-4(3H)-ylidene)-2-oxoindoline-5-sulfonamide derivatives involves Knoevenagel condensation of dihydro-2H-pyran-4(3H)-one in the presence of pyrrolidine with corresponding sulfonamides . The commercially available indolin-2-one is treated with chlorosulfonic acid at 70 °C to yield the key intermediate 2-oxoindoline-5-sulfonyl chloride .


Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The sulfonamide analogs of indole undergo substitution, primarily at the C-3 position, and have hydrophilic properties similar to the sulfonyl group .


Chemical Reactions Analysis

The sulfonamide analogs of indole, referred to as sulfa medicines, have been produced and exhibit strong antimicrobial actions . The synthesis of these derivatives involves various chemical reactions, including Knoevenagel condensation .


Physical And Chemical Properties Analysis

Indole, with the chemical formula “C 8 H 7 N”, is often referred to as 1H-benzo [b] pyrrole . The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C giving a solid crystalline structure of this compound, a bicyclic structure .

Scientific Research Applications

Inhibition of Bruton’s Tyrosine Kinase (BTK)

2-Oxoindoline-5-sulfonamide derivatives have been synthesized and evaluated as inhibitors of Bruton’s Tyrosine Kinase (BTK) . BTK is a promising molecular target for several human B-cell-related autoimmune disorders, inflammation, and hematological malignancies . The most cytotoxic compounds with greater basicity were PID-4 (2.29 ± 0.52 μM), PID-6 (9.37 ± 2.47 μM), and PID-19 (2.64 ± 0.88 μM) .

Treatment of Burkitt’s Lymphoma

These compounds caused a selective inhibition of Burkitt’s lymphoma RAMOS cells without significant cytotoxicity in non-BTK cancerous and non-cancerous cell lines . Further, PID-4 showed promising activity in inhibiting BTK and downstream signaling cascades .

Synthesis of 3-(dihydro-2H-pyran-4(3H)-ylidene)-2-oxoindoline-5-sulfonamide Derivatives

A series of 3-(dihydro-2H-pyran-4(3H)-ylidene)-2-oxoindoline-5-sulfonamide derivatives were synthesized by Knoevenagel condensation of dihydro-2H-pyran-4(3H)-one in the presence of pyrrolidine with corresponding sulfonamides .

Design and Synthesis of Novel Antitumor Agents

In the search for novel small molecules activating procaspase‑3, two series of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides and (Z)-2‑(5‑substituted‑2‑oxoindolin‑1‑yl)‑N’‑(2‑oxoindolin‑3‑ylidene)acetohydrazides were designed and synthesized .

Cytotoxic Evaluation

The compounds showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‑3, and lung cancer NCI‑H23 . Especially, six compounds, including 4f–h and 4n–p, exhibited cytotoxicity equal or superior to positive control PAC‑1, the first procaspase‑3 activating compound .

Induction of Cellular Apoptosis

The representative compounds 4f, 4h, 4n, 4o and 4p (especially 4o) accumulated U937 cells in S phase and substantially induced late cellular apoptosis . The results show that compound 4o would serve as a template for further design and development of novel anticancer agents .

Future Directions

The design and synthesis of new oxindole sulfonamide derivatives as promising inhibitors of BTK with negligible off-target effects is a promising area of research . These compounds could potentially be used to treat various human diseases, including B-cell malignancies and solid tumors .

properties

IUPAC Name

2-oxo-1,3-dihydroindole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRWVQFEVVSTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436660
Record name 2-oxoindoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxoindoline-5-sulfonamide

CAS RN

175075-24-8
Record name 2-oxoindoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Chlorosulfonyl-2-oxindole (2.1 g) was added to 10 mL of ammonium hydroxide in 10 mL of ethanol and stirred at room temperature overnight. The mixture was concentrated and the solid collected by vacuum filtration to give 0.4 g (20% yield) of the title compound as an off-white solid.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
20%

Synthesis routes and methods II

Procedure details

5-Chlorosulfonyl-2-indolinone (2.3 g) and 2.2 g morpholine in 50 mL of dichloromethane was stirred for 3 hours at room temperature. The precipitate was collected by vacuum filtration, washed with ethyl acetate and hexane and dried to give 2.09 g (74%) of the title compound as a white solid.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
74%

Synthesis routes and methods III

Procedure details

A solution of 5-chlorosulphonyloxindole (2 g, 0.86 mmol) in ethanol (30 ml), methylene chloride (150 ml) and 2.8M methanolic ammonia (6.2 ml, 17 mmol) was stirred overnight at ambient temperature. The volatiles were removed by evaporation and the solid residue was purified by column chromatography eluting with methanol/methylene chloride (15/85) to give 5-aminosulphonyloxindole (1.54 g, 84%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
C Guo, L Wang, Y Zhao, B Jiang… - Experimental and …, 2019 - spandidos-publications.com
… The novel bromophenol derivative, 3‑(3‑bromo‑5‑methoxy‑4‑(3‑(piperidin‑1‑yl) propoxy)benzylidene)‑N‑(4‑bromophenyl)‑2‑oxoindoline‑5‑sulfonamide (BOS‑93), was synthesized in …
Number of citations: 17 www.spandidos-publications.com
CL Guo, LJ Wang, Y Zhao, H Liu, XQ Li, B Jiang, J Luo… - Marine drugs, 2018 - mdpi.com
Bromophenol is a type of natural marine product. It has excellent biological activities, especially anticancer activities. In our study of searching for potent anticancer drugs, a novel …
Number of citations: 42 www.mdpi.com
CP Koraboina, VC Maddipati, N Annadurai… - …, 2023 - Wiley Online Library
… A series of 3-(dihydro-2H-pyran-4(3H)-ylidene)-2-oxoindoline-5-sulfonamide derivatives were synthesized by Knoevenagel condensation of dihydro-2H-pyran-4(3H)-one in the …
TH Yang, CI Lee, WH Huang, AR Lee - Chemistry Central Journal, 2017 - Springer
… The exceptions were N,N-diethyl-2-oxoindoline-5-sulfonamide (16) and N,N-bis(2-chloroethyl)-2-oxoindoline-5-sulfonamide (17), which were produced by direct amidation of 2-…
Number of citations: 4 link.springer.com
CP Koraboina, VC Maddipati, N Annadurai, S Gurská… - 2023 - chemrxiv.org
… Finally, we synthesized 3-(dihydro-2H-pyran-4(3H)-ylidene)-2oxoindoline-5-sulfonamide analogues (PID 1-19) by Knoevenagel condensation of dihydro-2Hpyran-4(3H)-one (5) in the …
Number of citations: 0 chemrxiv.org
VC Maddipati, L Mittal, J Kaur, Y Rawat… - Bioorganic …, 2023 - Elsevier
… Among them, 2-oxoindoline-5-sulfonamide analogues OSA-15, OSA-15-17 were converted to corresponding dialkylated targets OSA-15-DM, DE, DP, DM and DA and OSA-15-17-DM, …
Number of citations: 1 www.sciencedirect.com
L Jiang, T Cao, R Yang, Y Li… - Journal of Chinese …, 2022 - manu13.magtech.com.cn
Abstract: : In this study, a novel series of cordycepin derivatives with benzenesulfonamido groups at the 6-position of the purine ring were synthesized and their antitumor activity was …
Number of citations: 2 manu13.magtech.com.cn
LJ Wang, SY Wang, B Jiang, N Wu, XQ Li, BC Wang… - Marine Drugs, 2015 - mdpi.com
A series of bromophenol derivatives containing indolin-2-one moiety were designed and evaluated that for their anticancer activities against A549, Bel7402, HepG2, HeLa and HCT116 …
Number of citations: 20 www.mdpi.com
LJ Wang, CL Guo, XQ Li, SY Wang, B Jiang, Y Zhao… - Marine Drugs, 2017 - mdpi.com
… )-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide (17a). … N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide (17b). Intermediate … )-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide (18a). …
Number of citations: 23 www.mdpi.com
S Zhou, H Zou, G Chen, G Huang - Topics in Current Chemistry, 2019 - Springer
… The compound 2 thus obtained was further refluxed with methylamine, yielding compound N-methyl-2-oxoindoline-5-sulfonamide, in a reaction at 40–45 C to refluxing. The obtained …
Number of citations: 24 link.springer.com

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